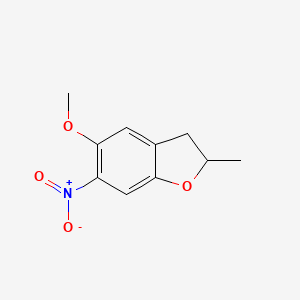

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran

Beschreibung

Structural Significance of the 2,3-Dihydrobenzofuran Core in Drug Design

The 2,3-dihydrobenzofuran core confers three key advantages in drug design:

- Conformational Restriction : Partial saturation of the furan ring reduces rotational freedom, locking substituents into bioactive conformations. This property is exemplified in cannabinoid receptor 2 (CB2) agonists, where the dihydrobenzofuran moiety mimics the orientation of endogenous ligands.

- Metabolic Stability : The saturated C2–C3 bond mitigates oxidative degradation pathways common to fully aromatic benzofurans, as demonstrated in interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.

- Synthetic Versatility : The core accommodates diverse functionalization at positions 5, 6, and 7, enabling structure-activity relationship (SAR) studies. Copper-catalyzed cyclization strategies allow efficient incorporation of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups.

Table 1 : Therapeutic Applications of 2,3-Dihydrobenzofuran Derivatives

The 2-methyl group in 5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran introduces steric hindrance, potentially shielding the nitro group from enzymatic reduction. This design principle is critical in maintaining compound stability in IRAK4 inhibitors, where the nitro group participates in hydrogen bonding with kinase domains.

Role of Methoxy and Nitro Substituents in Modulating Bioactivity

Methoxy Groups :

The 5-methoxy substituent serves dual roles:

- Electronic Effects : Electron donation through resonance stabilizes intermediate carbocations during cyclization reactions, improving synthetic yields (70–91% in DES-mediated syntheses).

- Hydrogen Bonding : Methoxy oxygen acts as a hydrogen bond acceptor, enhancing affinity for targets like CB2 receptors. In CB2 agonists, methoxy groups at position 5 increased selectivity over CB1 receptors by 150-fold.

Nitro Groups :

The 6-nitro group contributes to:

- Electron Withdrawal : Polarizes the aromatic ring, increasing electrophilicity at position 7 for nucleophilic attacks in palladium-catalyzed couplings.

- Target Engagement : Nitro substituents in IRAK4 inhibitors form critical interactions with Lys213 and Asp329 residues, achieving IC50 values below 10 nM.

Table 2 : Impact of Substituents on Bioactivity Parameters

In antitubercular agents, nitro groups at position 6 synergize with 7-hydroxy groups to inhibit chorismate mutase by 65% at 30 mM, showcasing the importance of substituent interplay. The methyl group at position 2 further enhances lipophilicity, improving blood-brain barrier penetration in neuropathic pain models.

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEPRRGOEDINQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out in the presence of sodium carbonate in N-methyl pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its potential use in treating skin diseases such as cancer and psoriasis.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with enzymes and receptors in the body, leading to the modulation of biochemical pathways . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Variations :

- The target compound uniquely combines methyl , methoxy , and nitro groups. In contrast, its closest analog (CAS 51939-71-0) replaces the methyl and nitro groups with a carboxylic acid (-COOH) at position 2, significantly altering polarity and hydrogen-bonding capacity .

- The nitro group in the target compound is absent in all listed analogs, suggesting distinct electronic effects (e.g., electron-withdrawing) that may influence reactivity or stability in oxidative environments.

Backbone Differences :

- Compounds like 6-Methoxychroman-2-carboxylic acid (CAS 69999-15-1) and 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (CAS 93885-41-7) are based on a chroman (benzodihydro-pyran) scaffold rather than dihydrobenzofuran, leading to differences in ring strain and conformational flexibility .

Similarity Scores :

- The high similarity score (1.00) for CAS 51939-71-0 reflects its identical dihydrobenzofuran backbone and methoxy substituent but highlights the critical role of functional group divergence in modulating properties .

This could expand its utility in synthesizing nitrogen-containing heterocycles or explosives . Carboxylic acid analogs are often employed as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas the nitro group may align the target compound with agrochemical or dye industries .

Notes on Evidence Limitations

- The evidence primarily focuses on dihydrobenzofuran and chroman derivatives with carboxylic acid functionalities, limiting direct comparisons to the target compound’s nitro and methyl groups.

- Pharmacological or toxicity data for the target compound are absent in the provided sources, necessitating further experimental validation.

Biologische Aktivität

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran (CAS No. 85258-17-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.1986 g/mol

- Structure : The compound features a benzofuran backbone with a methoxy group, a methyl group, and a nitro group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of methoxy and nitro groups can be performed via electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown that related benzofuran derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds range from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Example A | E. coli | 0.0195 |

| Example B | B. mycoides | 0.0048 |

| Example C | C. albicans | 0.039 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties:

- Studies indicate that derivatives exhibit MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anticancer Potential

Emerging research suggests that benzofuran derivatives may possess anticancer properties:

- In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines and inhibit cell proliferation, highlighting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of E. coli, with an MIC of approximately 0.0195 mg/mL, suggesting strong antibacterial activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzofuran derivatives on breast cancer cells. The findings revealed that these compounds could induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The nitro group may play a crucial role in binding to active sites of enzymes involved in microbial metabolism.

- Cell Cycle Modulation : In cancer cells, the compound may interfere with cell cycle progression by modulating signaling pathways associated with proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran?

- The compound can be synthesized via palladium-catalyzed cyclization or oxidative coupling. For example, a method using 4-methoxyphenol derivatives with nitro-substituted alkenes in the presence of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant and hexafluoroisopropanol (HFIP) as a solvent has been reported to yield benzofuran derivatives at room temperature . Palladium(II) acetate with potassium bicarbonate in dibromomethane at 140°C for 18 hours is another route, though yields may vary (e.g., 33% for similar phthalide derivatives) .

Q. What analytical techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : Assign methoxy (δ ~3.8–3.9 ppm), methyl (δ ~1.2–2.5 ppm), and nitro group-associated protons (downfield shifts due to electron-withdrawing effects) .

- IR Spectroscopy : Key peaks include C=O (1736 cm⁻¹ for lactones), aromatic C–H (3032 cm⁻¹), and nitro group stretches (~1520–1350 cm⁻¹) .

- High-Resolution Mass Spectrometry (HREIMS) : Confirm molecular ion peaks (e.g., m/z 165.0552 for C₉H₈O₃ derivatives) .

Q. How can researchers optimize purification methods for this compound?

- Use silica gel column chromatography with hexane:ethyl acetate (2:1 v/v) to isolate the target compound . Recrystallization from acetone or ethanol is effective for obtaining single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- X-ray analysis reveals planar molecular geometry (mean deviation <0.02 Å) and intermolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize the crystal lattice. For example, C6–H6⋯O1 and C8–H8A⋯O2 interactions form 2D networks in related benzofuran derivatives .

Q. What strategies address low yields in nitro-substituted benzofuran synthesis?

- Improve catalytic systems (e.g., optimize palladium loading or use co-catalysts like CuI). Solvent effects are critical: polar aprotic solvents (THF, DMF) enhance nitro group reactivity, while HFIP stabilizes intermediates via hydrogen bonding .

Q. How can conflicting melting point data across studies be reconciled?

- Variations may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and compare with literature values (e.g., 113–115°C for 5-methoxyisobenzofuranone) . Reproduce synthesis and purification protocols to verify reported values.

Q. What mechanistic insights explain regioselectivity in benzofuran cyclization?

- Density functional theory (DFT) studies suggest that electron-donating groups (e.g., methoxy) direct electrophilic attack to specific positions. For example, the methoxy group at C5 in 5-methoxy derivatives stabilizes transition states via resonance, favoring 6-nitro substitution .

Q. How do steric and electronic effects influence the biological activity of nitrobenzofurans?

- Nitro groups enhance electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Steric hindrance from the methyl group at C2 may reduce binding affinity, necessitating structure-activity relationship (SAR) studies using analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.